molecular formula C15H11BrFN5O2 B2513732 N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide CAS No. 1396878-05-9

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Cat. No.: B2513732
CAS No.: 1396878-05-9
M. Wt: 392.188
InChI Key: DKSLVHJPARSLIA-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a tetrazole ring substituted with a 4-bromo-2-fluorophenyl group and a 4-methoxyphenyl group, making it a molecule of interest for various scientific research applications.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. It could be interesting to explore its potential biological activities given the known activities of other tetrazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and a nitrile. For this compound, the starting materials would include 4-bromo-2-fluorobenzonitrile and sodium azide.

    Substitution Reactions: The 4-methoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the tetrazole intermediate with 4-methoxyphenylboronic acid in the presence of a palladium catalyst.

    Amidation: The final step involves the formation of the carboxamide group. This can be achieved by reacting the substituted tetrazole with an appropriate amine under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

    Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents such as halogens (Br₂, Cl₂) or nucleophiles (e.g., NaOH, NaNH₂) are often employed.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines or reduced tetrazole derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group, allowing the compound to bind to active sites of enzymes, potentially inhibiting their activity. The presence of the bromo and fluoro substituents can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
  • N-(4-bromo-2-chlorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide
  • N-(4-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide

Uniqueness

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)-2H-tetrazole-5-carboxamide is unique due to the specific combination of bromo and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to penetrate biological membranes and increase its stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-2-(4-methoxyphenyl)tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrFN5O2/c1-24-11-5-3-10(4-6-11)22-20-14(19-21-22)15(23)18-13-7-2-9(16)8-12(13)17/h2-8H,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSLVHJPARSLIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=C(C=C(C=C3)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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